molecular formula C4H2BrClN2O2 B13016114 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid

5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B13016114
M. Wt: 225.43 g/mol
InChI Key: FPCLSHGBFJJIDV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can yield different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Biological Activity

5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , antitumor , and antiviral effects. The pyrazole nucleus serves as a valuable scaffold for drug development, with many derivatives being synthesized to enhance efficacy and reduce toxicity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, in a study involving various pyrazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives showed up to 85% inhibition at concentrations comparable to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Standard Drug
Compound A7686Dexamethasone
Compound B6193Dexamethasone
Compound C7570Ibuprofen

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison Standard
E. coli0.5Gentamicin
Staphylococcus aureus0.25Ciprofloxacin

Anticancer Activity

The anticancer properties of pyrazole derivatives are gaining attention, particularly in the context of inhibiting various cancer cell lines. Compounds containing the pyrazole structure have shown promise in inhibiting the proliferation of cancer cells, including breast and lung cancer cells .

Recent studies highlight that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For example, compounds have been shown to significantly inhibit tumor growth in vivo models .

Case Studies

  • Anti-inflammatory Study : A series of substituted pyrazoles were synthesized and tested in a carrageenan-induced rat paw edema model. The most potent compound exhibited an anti-inflammatory effect comparable to indomethacin, demonstrating its potential as an effective anti-inflammatory agent .
  • Antimicrobial Evaluation : Another study focused on the synthesis of novel pyrazole derivatives that were screened against pathogenic bacteria. The results indicated that several compounds had superior antibacterial activity compared to standard treatments .

Properties

Molecular Formula

C4H2BrClN2O2

Molecular Weight

225.43 g/mol

IUPAC Name

5-bromo-4-chloro-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C4H2BrClN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10)

InChI Key

FPCLSHGBFJJIDV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)O)Br)Cl

Origin of Product

United States

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